

An In-depth Technical Guide to the Physical and Chemical Properties of Difurfurylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n,n*-Bis(2-furylmethyl)amine

Cat. No.: B102952

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfurylamine, also known as *N,N*-bis(furan-2-ylmethyl)amine, is a secondary amine characterized by the presence of two furan rings linked to a central nitrogen atom. As a derivative of furfural, a key platform chemical derived from biomass, difurfurylamine holds potential in the synthesis of bio-based polymers and specialty chemicals. It is structurally related to the more extensively studied primary amine, furfurylamine.

This technical guide provides a comprehensive overview of the known physical and chemical properties of difurfurylamine. It is important to note that while extensive experimental data exists for furfurylamine, there is a notable scarcity of published experimental data for many of the physical properties of difurfurylamine. Therefore, this document presents a combination of computed data for difurfurylamine, experimental data for the closely related furfurylamine for comparative context, and detailed experimental protocols for its synthesis.

Physical Properties

Quantitative experimental data for the physical properties of difurfurylamine are not widely available in published literature. The following table summarizes the computed properties available from chemical databases. For the benefit of researchers, a second table provides the well-documented experimental properties of the related primary amine, furfurylamine.

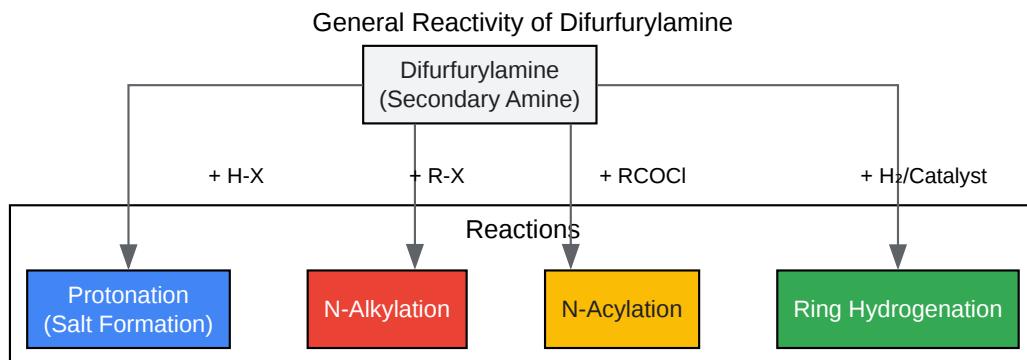
Table 1: Computed Physical Properties of Difurfurylamine

Property	Value	Source
Molecular Formula	C₁₀H₁₁NO₂	[1]
Molecular Weight	177.20 g/mol	[1]
Exact Mass	177.078978594 Da	[1]
XLogP3-AA	1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	4	[1]

| Topological Polar Surface Area | 38.3 Å² | [\[1\]](#) |

Table 2: Experimental Physical Properties of Furfurylamine (for comparison)

Property	Value	Source(s)
CAS Number	617-89-0	[2] [3] [4]
Molecular Formula	C ₅ H ₇ NO	[2] [3]
Molecular Weight	97.12 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Melting Point	-70 °C	[3]
Boiling Point	145-146 °C	[3]
Density	1.099 g/mL at 25 °C	[3]
Vapor Pressure	4.73 mmHg	[2]
Flash Point	37 °C (99 °F)	[3]
Refractive Index (n ₂₀ /D)	1.490	


| Solubility | Soluble in water, alcohol, and ether | [3] |

Chemical Properties and Reactivity

As a secondary amine, difurfurylamine is expected to exhibit chemical behavior characteristic of this functional group, influenced by the electronic properties of the furan rings.

- Basicity: Like other amines, difurfurylamine is a weak base and will react with acids to form salts. These acid-base reactions are typically exothermic.
- Reactivity with Electrophiles: The nitrogen atom's lone pair of electrons makes it nucleophilic. It is expected to react with a variety of electrophiles, including alkyl halides (alkylation) and acid chlorides (acylation).
- Stability: The furan rings are sensitive to strong acids, which can lead to polymerization or ring-opening reactions. The compound is also susceptible to oxidation.
- Incompatibilities: Difurfurylamine is likely incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.
- Hydrogenation: The furan rings can be hydrogenated, typically using a metal catalyst such as Raney nickel or a platinum-group metal, to yield tetrahydrofurfuryl derivatives.

Below is a diagram illustrating the general reactivity of difurfurylamine.

[Click to download full resolution via product page](#)

A diagram showing the main reaction types of difurfurylamine.

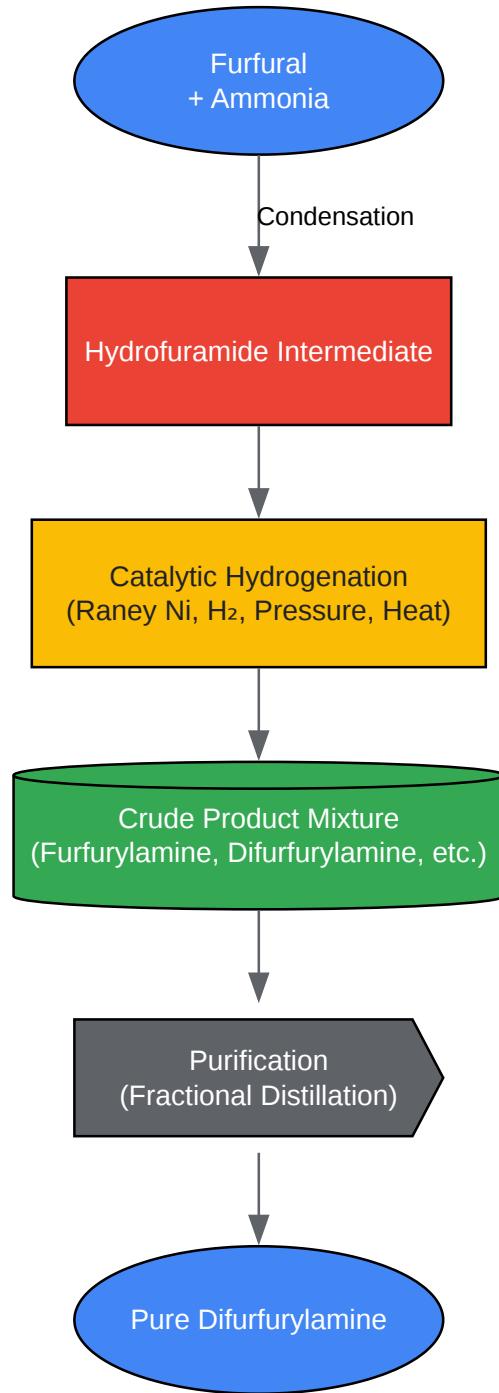
Experimental Protocols

Synthesis of Difurfurylamine via Catalytic Hydrogenation of Hydrofuramide

Difurfurylamine can be synthesized as part of a mixture from the catalytic hydrogenation of hydrofuramide.^[5] Hydrofuramide itself is formed from the condensation of furfural with ammonia.^[5] The following protocol is a representative procedure.

Materials:

- Hydrofuramide
- Ethanol (or other suitable solvent)
- Ammonia (optional, its presence can suppress difurfurylamine formation in favor of furfurylamine)
- Raney Nickel (or other suitable hydrogenation catalyst, e.g., Platinum oxide)


- High-pressure autoclave/hydrogenator
- Hydrogen gas

Procedure:

- Preparation of Reactant Solution: Dissolve a known quantity of hydrofuranamide in a suitable solvent, such as ethanol, inside the reaction vessel of a high-pressure autoclave.
- Catalyst Addition: Add the Raney nickel catalyst to the solution. The catalyst loading is typically a small percentage by weight of the hydrofuranamide.
- Sealing and Purging: Seal the autoclave and purge the system several times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen gas.
- Pressurization and Heating: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-150 atm). Begin stirring and heat the reaction mixture to the target temperature (e.g., 80-150 °C).
- Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.
- Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
- Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid catalyst.
- Product Isolation and Purification: The resulting filtrate contains a mixture of furfurylamine, difurfurylamine, and potentially trifurfurylamine. These components can be separated by fractional distillation under reduced pressure.

The following workflow diagram illustrates the synthesis process.

Synthesis Workflow for Difurfurylamine

[Click to download full resolution via product page](#)

A workflow for the synthesis of difurfurylamine from furfural.

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the structure of the purified difurfurylamine. A published ^1H NMR spectrum for a compound referred to as "bisfurfurylamine" exists, which is consistent with the difurfurylamine structure.[6]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups, such as the N-H bond of the secondary amine and the characteristic absorptions of the furan ring.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
- Gas Chromatography (GC): GC can be used to assess the purity of the final product and to monitor the separation during fractional distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis((furan-2-yl)methyl)amine | C₁₀H₁₁NO₂ | CID 557214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Furfurylamine | C₅H₇NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furfurylamine - Wikipedia [en.wikipedia.org]
- 4. Furfurylamine | CAS#:617-89-0 | Chemsoc [chemsoc.com]
- 5. Hydrofuranamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Difurfurylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102952#physical-and-chemical-properties-of-difurfurylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com